(+)-Guttiferone A

Description

Significance of Polyisoprenylated Benzophenones in Chemical and Biological Research

Polyisoprenylated benzophenones (PIBs) are a structurally diverse and biologically significant class of natural products. researchgate.net A majority of these compounds, which number over 300, are found in the Clusiaceae family, particularly within the genera Garcinia and Symphonia. mdpi.comnih.gov Their chemical structures are typically characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core, which is a complex framework that has intrigued synthetic chemists. researchgate.net The structural diversity within this class arises from variations in substituents and complex ring systems. researchgate.net

The significance of polyisoprenylated benzophenones in biological research is underscored by their broad spectrum of pharmacological activities. nih.gov These compounds have demonstrated a range of effects, including cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net For instance, some benzophenones show potent antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antiviral activity of this class was highlighted by the initial discovery of (+)-Guttiferone A's anti-HIV properties, which later spurred the development of synthetic analogues as non-nucleoside reverse transcriptase inhibitors (NNRTI). researchgate.netnih.gov

At the cellular level, research has indicated that these compounds can influence key biological pathways. Evidence suggests that polyisoprenylated benzophenones can affect mediators in the Akt/mTOR stress pathway. researchgate.netnih.gov Furthermore, they have been shown to impact gene transcription in cancer cells, leading to the downregulation of oncogenes and the upregulation of endoplasmic stress genes. researchgate.netnih.gov This wide array of biological activities has established the polyisoprenylated benzophenones as important lead compounds in drug discovery and as valuable tools for chemical biology research. soton.ac.uk

Table 1: Reported Biological Activities of Polyisoprenylated Benzophenones

| Biological Activity | Description |

| Cytotoxic | Exhibit toxicity towards various cancer cell lines, often through mechanisms like apoptosis and cell cycle arrest. researchgate.netresearchgate.net |

| Antimicrobial | Active against a range of microorganisms, including drug-resistant bacteria such as MRSA. researchgate.net |

| Antiviral | Show potential in inhibiting viral replication, notably demonstrated by activity against HIV-1. researchgate.netnih.gov |

| Antioxidant | Capable of neutralizing free radicals and protecting cells from oxidative stress. researchgate.netnih.gov |

| Anti-inflammatory | Can modulate inflammatory pathways and reduce the production of inflammatory mediators. researchgate.netnih.gov |

| Antiparasitic | Demonstrate activity against parasites such as Leishmania donovani. mdpi.com |

| Immunomodulatory | Can influence the activity of the immune system. nih.gov |

Historical Perspective of Research on this compound and Related Congeners

The history of this compound is rooted in the exploration of natural products for therapeutic agents. Its discovery was the result of a bioassay-guided fractionation of an extract from Symphonia globulifera, a tree species found in the rainforests of tropical America and Africa. prota4u.orgresearchgate.net This process, which aimed to identify the source of HIV-inhibitory activity in the plant extract, led to the isolation of a series of novel prenylated benzophenones. prota4u.org These were named guttiferones A, B, C, and D. prota4u.org

Subsequent phytochemical investigations of other plants in the Clusiaceae family also yielded this compound and its congeners. For example, this compound was identified as the primary anti-HIV active constituent in Garcinia livingstonei. prota4u.org It has also been isolated from other species such as Garcinia achachairu. researchgate.net The broader family of guttiferones is quite extensive, with at least 20 distinct structures, labeled A through T, having been identified from various plant sources, primarily in the genera Garcinia and Symphonia. nih.gov

The structural elucidation of this compound and its relatives was accomplished through extensive spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comprota4u.org The complex, stereochemically rich structure of this compound, featuring a bicyclo[3.3.1]nonane core with multiple chiral centers, presented a significant challenge for total synthesis. prota4u.org A notable milestone in the field was the first total synthesis of (±)-guttiferone A, achieved in 2014, which provided a synthetic route to this complex natural product and opened avenues for the creation of structural analogs. mdpi.com

Table 2: Selected Guttiferone Congeners and Their Natural Sources

| Compound | Natural Source(s) |

| Guttiferone A | Symphonia globulifera, Garcinia livingstonei, Garcinia achachairu prota4u.orgresearchgate.net |

| Guttiferone B | Symphonia globulifera prota4u.org |

| Guttiferone C | Symphonia globulifera prota4u.org |

| Guttiferone D | Symphonia globulifera prota4u.org |

| Guttiferone E | Garcinia ovalifolia, Clusia rosea prota4u.org |

| Guttiferone F | Allanblackia stuhlmannii |

| Guttiferone K | Symphonia globulifera mdpi.com |

| Guttiferone U, V, W | Symphonia globulifera mdpi.com |

Scope and Future Trajectories of Academic Inquiry into this compound

The intricate structure and potent biological activities of this compound continue to make it a subject of intensive academic inquiry. Future research is poised to expand in several key directions, aiming to fully unlock the therapeutic potential of this and related molecules.

A primary focus for future studies is the detailed elucidation of the specific molecular mechanisms and cellular targets through which guttiferones exert their biological effects. nih.gov While it is known that they can modulate pathways like the Akt/mTOR pathway, the precise protein interactions and downstream consequences are not fully understood. researchgate.netnih.gov Identifying the direct targets of this compound is a critical step for its development as a pharmacological agent.

Another significant trajectory involves the chemical synthesis of this compound and its analogues. The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for in-depth biological studies and for creating novel derivatives with improved properties. mdpi.com Synthetic efforts will likely focus on strategies that allow for the systematic modification of the molecule's structure to probe structure-activity relationships (SAR). nih.gov This will enable the design of new compounds with enhanced potency, selectivity, and more favorable pharmacokinetic profiles. A recent example of this is the design of third-generation dioxolane derivatives of guttiferone A to improve bioactivity and selectivity against parasites like Plasmodium falciparum and Trypanosoma brucei.

Finally, more comprehensive in-depth pharmacokinetic studies are required. nih.gov Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for any potential therapeutic application. As a natural product with a broad spectrum of potent biological activities, this compound and the wider class of polyisoprenylated benzophenones represent a promising area for future research in medicinal chemistry and natural product science. nih.gov

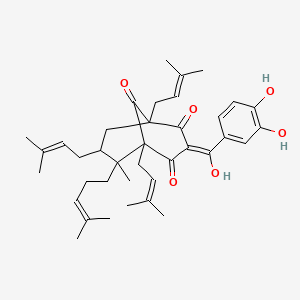

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-23(2)11-10-18-36(9)28(14-12-24(3)4)22-37(19-16-25(5)6)33(42)31(32(41)27-13-15-29(39)30(40)21-27)34(43)38(36,35(37)44)20-17-26(7)8/h11-13,15-17,21,28,39-41H,10,14,18-20,22H2,1-9H3/b32-31- |

InChI Key |

SHBMQWRFQJLYJU-MVJHLKBCSA-N |

Isomeric SMILES |

CC(=CCCC1(C(CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Canonical SMILES |

CC(=CCCC1(C(CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C1(C2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |

Synonyms |

guttiferone A |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of + Guttiferone a

Botanical Sources and Biogeographical Distribution

(+)-Guttiferone A is a specialized metabolite produced by a limited range of plant species, predominantly within a single plant family.

This compound is a polycyclic polyprenylated acylphloroglucinol (PPAP) that is characteristically found in plants belonging to the Clusiaceae family. researchgate.netresearchgate.netsoton.ac.uk Within this family, the compound is particularly prevalent in the Garcinia and Symphonia genera. researchgate.netresearchgate.netnih.gov

The Garcinia genus, comprising evergreen trees and shrubs distributed across tropical regions of Asia, Africa, and Polynesia, is a rich source of bioactive molecules, including guttiferones. researchgate.net Species from which this compound has been isolated include Garcinia achachairu researchgate.net, Garcinia livingstonei cabidigitallibrary.orgresearchgate.net, Garcinia macrophylla researchgate.netthieme-connect.com, Garcinia brasiliensis thieme-connect.com, Garcinia virgate thieme-connect.com, Garcinia oblongifolia thieme-connect.com, and Garcinia cowa. thieme-connect.com

The Symphonia genus, which is widespread in the Neotropics and equatorial Africa, is another significant source. thieme-connect.com Symphonia globulifera, in particular, has been extensively studied for its high concentration of various guttiferones, including this compound. researchgate.netthieme-connect.comresearchgate.net

Table 1: Selected Botanical Sources of this compound

| Family | Genus | Species |

|---|---|---|

| Clusiaceae | Garcinia | G. achachairu researchgate.net |

| G. brasiliensis thieme-connect.com | ||

| G. cowa thieme-connect.com | ||

| G. livingstonei cabidigitallibrary.orgthieme-connect.com | ||

| G. macrophylla researchgate.netthieme-connect.com | ||

| G. oblongifolia thieme-connect.com | ||

| G. virgate thieme-connect.com | ||

| Symphonia | S. globulifera researchgate.netresearchgate.net | |

| Rheedia | R. edulis thieme-connect.com |

This compound is not uniformly distributed throughout the plant. It is commonly found in various parts, including the bark, stem, leaves, and fruits. researchgate.netresearchgate.netnih.gov Research on Garcinia livingstonei has confirmed the presence of this compound in its fruit. cabidigitallibrary.org Similarly, studies on Garcinia achachairu also report its occurrence in the fruit. researchgate.net

A detailed investigation into the renewable parts of Symphonia globulifera revealed varying concentrations of this compound. The compound was quantified in the latex, fruit pericarps, seeds, flowers, and leaves. researchgate.net The highest abundance was found in the latex, with an isolation yield of 11.20% (mass of compound per mass of dried material). researchgate.net This was followed by the pericarps (4.97%) and seeds (2.90%). researchgate.net Considerably lower yields of less than 0.5% were obtained from the flowers and leaves. researchgate.net

**Table 2: Isolation Yield of this compound from Different Parts of *Symphonia globulifera***

| Plant Part | Isolation Yield (% w/w) |

|---|---|

| Latex | 11.20 researchgate.net |

| Pericarps | 4.97 researchgate.net |

| Seeds | 2.90 researchgate.net |

| Flowers | ~0.5 researchgate.net |

| Leaves | <0.5 researchgate.net |

Advanced Isolation and Enrichment Methodologies

The purification of this compound from complex plant extracts requires sophisticated separation techniques to achieve the high purity needed for research.

Several chromatographic methods are employed for the isolation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a frequently used analytical technique for the quantification of guttiferones. soton.ac.uk For preparative purposes, methods often utilize reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile (B52724) and acidified water or methanol (B129727) and acetic acid. soton.ac.uk

Centrifugal Partition Chromatography (CPC) has emerged as a particularly effective technique for the preparative isolation of this compound. researchgate.netthieme-connect.comnih.gov This method is recognized for being fast, reliable, and scalable. nih.gov A study on Symphonia globulifera extracts successfully used a two-phase solvent system of cyclohexane/ethyl acetate (B1210297)/methanol/water to isolate this compound with high purity in a single run. researchgate.net Other techniques mentioned in the literature include vacuum liquid chromatography and thin-layer chromatography (TLC), the latter often being used to monitor the separation process. soton.ac.ukiiarjournals.org

Obtaining substantial, gram-level quantities of this compound is crucial for comprehensive biological activity studies and for exploring potential therapeutic applications. researchgate.netthieme-connect.comnih.gov The development of scalable isolation procedures is a key research focus. The use of Centrifugal Partition Chromatography (CPC) has been specifically highlighted as a strategy to achieve this goal. researchgate.netnih.gov By optimizing the CPC methodology, researchers have established procedures to scale up the isolation from renewable plant parts of Symphonia globulifera, such as latex and pericarps, which contain high concentrations of the compound. researchgate.net This approach makes it feasible to obtain the gram quantities of pure this compound required for semi-synthesis and detailed structure-activity relationship (SAR) studies. researchgate.net

Biosynthetic Pathway Delineation and Mechanistic Elucidation

The biosynthesis of this compound is part of a complex metabolic network within the Clusiaceae family. Current understanding points to benzophenones as key intermediates in the formation of other complex molecules. They are considered major precursors in the biosynthetic pathway of xanthones, a diverse group of phenolic compounds. plos.orgfrontiersin.org

The proposed biogenesis of these compounds generally involves the cyclization of polyisoprenylated benzophenone (B1666685) precursors. d-nb.info While the broader pathways leading to xanthones from benzophenones are being mapped, a complete and detailed mechanistic elucidation specifically for the biosynthesis of this compound is not yet fully described in the literature. frontiersin.org The complexity and structural diversity of these natural products present a continuing area of investigation for biochemists and natural product chemists.

Proposed Precursor Identification (e.g., mixed shikimate and acetate origin)

The biosynthesis of the core structure of polyisoprenylated benzophenones like this compound is believed to be of a mixed shikimate and acetate origin. uantwerpen.bescielo.br The benzoyl moiety of the molecule is derived from the shikimate pathway, likely through a precursor such as benzoyl-CoA. scielo.brscielo.br The phloroglucinol (B13840) ring, on the other hand, is of polyketide origin, formed from the condensation of acetate units. scielo.brscielo.br This initial benzophenone scaffold is then further modified by the addition of prenyl groups, which originate from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway, to form the complex polycyclic structure of this compound. scielo.br

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, a key branch-point intermediate. nih.gov For the biosynthesis of the benzoyl portion of guttiferone A, the pathway would continue towards the formation of aromatic amino acids, which can then be converted to benzoyl-CoA. The acetate pathway contributes the other aromatic ring through the action of a benzophenone synthase. scielo.br

Enzymatic Steps and Catalytic Mechanisms Involved in Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, key enzymatic reactions have been proposed. A crucial step is the condensation of a shikimate-derived precursor with acetate units, catalyzed by a benzophenone synthase (BPS). scielo.brscielo.br This enzyme facilitates the formation of the characteristic benzophenone core.

Following the formation of the benzophenone intermediate, a series of prenyltransferases are responsible for the addition of multiple isoprenyl groups. These enzymes utilize dimethylallyl pyrophosphate (DMAPP) or its isomers as prenyl donors. The subsequent cyclization of the polyprenylated benzophenone to form the bicyclo[3.3.1]nonane core is a key step that defines the structure of guttiferone A. uantwerpen.be The precise mechanisms of these cyclization reactions are complex and likely involve intramolecular aldol (B89426) or Michael-type reactions. nih.gov

Genetic and Genomic Basis of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of complex natural products like this compound are often organized into biosynthetic gene clusters (BGCs). secondarymetabolites.orgrsc.orgu-tokyo.ac.jp While the specific BGC for this compound has not been fully characterized, analysis of related pathways and organisms provides insights. It is anticipated that the cluster would contain genes encoding a benzophenone synthase, various prenyltransferases, and cyclases. researchgate.net Identifying and characterizing this BGC is a key area of ongoing research, as it would enable a deeper understanding of the biosynthetic pathway and open avenues for its heterologous expression and manipulation. researchgate.net

Chemoenzymatic and Biotransformation Approaches for Biosynthetic Intermediates

The complexity of the this compound structure presents challenges for total chemical synthesis. nih.govresearchgate.net Therefore, chemoenzymatic and biotransformation approaches are being explored as alternative strategies to produce this compound and its analogs. researchgate.netnih.govresearchgate.net These methods leverage the specificity of enzymes to perform challenging chemical transformations.

Biotransformation by Endophytic Fungi (e.g., Bipolaris cactivora)

Endophytic fungi, which reside within plant tissues without causing disease, are a rich source of novel enzymes capable of modifying plant secondary metabolites. researchgate.netnih.govresearchgate.net A notable example is the biotransformation of guttiferone A by the endophytic fungus Bipolaris cactivora, which was isolated from the leaves of Symphonia globulifera, a known producer of guttiferones. researchgate.netnih.govresearchgate.net This fungus has been shown to effectively transform guttiferone A into its cyclized xanthone (B1684191) derivatives. researchgate.netnih.govresearchgate.net

Selective Oxidation and Regioisomer Formation

The biotransformation of guttiferone A by Bipolaris cactivora results in the formation of two main regioisomeric xanthones: 1,16-oxyguttiferone and 3,16-oxyguttiferone. researchgate.netnih.govresearchgate.net This transformation involves a selective oxidative cyclization of the guttiferone A precursor. Interestingly, the ratio of these regioisomers produced through biotransformation is very similar to the ratio found naturally in the plant, suggesting that endophytic fungi may play a role in the in planta formation of these compounds. researchgate.netnih.govresearchgate.net This selective oxidation highlights the potential of using microbial systems to generate specific and potentially more active derivatives of this compound. acs.orgresearchgate.net

Chemical Synthesis and Analog Development of + Guttiferone a

Total Synthesis Strategies for (+)-Guttiferone A

The total synthesis of this compound has been a subject of interest, leading to the development of various strategies to construct its complex framework. These approaches often involve a delicate balance of stereocontrol and functional group manipulations.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound reveals several key disconnections that simplify the complex target molecule into more manageable and synthetically accessible fragments. A primary disconnection often targets the bicyclo[3.3.1]nonane core, which is a common feature among PPAPs. acs.org This core can be conceptually broken down through retro-Diels-Alder or retro-aldol type reactions. Further disconnections involve the strategic cleavage of the prenyl and geranyl side chains, as well as the acyl group, which are typically introduced at later stages of the synthesis. acs.org A successful retrosynthetic strategy reported in the literature involves separating the synthesis into "framework-constructing" and "framework-decorating" phases, allowing for a more streamlined approach to the complex structure. researchgate.netacs.org

A representative retrosynthetic analysis is depicted below:

| Target Molecule | Key Disconnections | Precursor Fragments |

| This compound | Bicyclo[3.3.1]nonane core, Prenyl groups, Acyl group | Functionalized cyclohexenone, Prenyl and geranyl halides, Acylating agent |

Stereoselective and Asymmetric Synthetic Methodologies

A significant hurdle in the total synthesis of this compound is the precise control of its multiple stereocenters. researchgate.net Synthetic strategies have employed a variety of stereoselective and asymmetric methodologies to address this challenge. Diastereoselective approaches often rely on substrate control, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions. acs.org For instance, the diastereoselective introduction of a side chain at the C-6 position of the bicyclic core has been a key focus. acs.org

Asymmetric catalysis has also been instrumental in establishing the chirality of key intermediates. For example, asymmetric Claisen rearrangements have been utilized to set crucial stereocenters. researchgate.net Another powerful tool is the use of chiral auxiliaries, such as Oppolzer's camphorsultam, to induce asymmetry in reactions like the Claisen rearrangement. researchgate.net Furthermore, organocatalytic asymmetric transformations are emerging as a valuable method for constructing the enantioenriched bicyclo[3.3.1]nonane framework. researchgate.net The development of catalytic asymmetric Diels-Alder reactions has also provided a pathway to control the stereochemistry of contiguous stereocenters. capes.gov.br

Protecting Group Chemistry and Strategic Functionalization

The synthesis of a complex molecule like this compound, with its numerous reactive functional groups, necessitates the use of protecting groups. pressbooks.pub Protecting groups are temporary modifications of functional groups to prevent them from reacting in a given step of a synthetic sequence. organic-chemistry.org In the synthesis of this compound, protecting groups are crucial for masking the hydroxyl groups of the phloroglucinol (B13840) core and the catechol moiety, as well as the ketone functionalities within the bicyclic system. griffith.edu.aupressbooks.pub

Common protecting groups for hydroxyl groups include silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers (Bn), which can be selectively removed under specific conditions. libretexts.org The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective functionalization of different parts of the molecule. organic-chemistry.org For instance, the catechol moiety can be protected as a dioxolane derivative. ontosight.ainih.gov Strategic functionalization involves the carefully planned introduction of functionalities, such as the prenyl and acyl groups, onto the molecular scaffold after the core structure has been assembled. researchgate.netacs.org

Comparison of Convergent versus Linear Synthetic Routes

Synthetic strategies can be broadly categorized as either linear or convergent. chemistnotes.com A linear synthesis builds the target molecule in a step-by-step manner, with each new piece added sequentially to the growing chain. chemistnotes.com In contrast, a convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined at a later stage. wikipedia.org

| Synthesis Type | Description | Advantages for this compound Synthesis |

| Linear | Step-by-step assembly of the molecule. chemistnotes.com | Simpler to plan initially. fiveable.me |

| Convergent | Independent synthesis of fragments followed by coupling. chemistnotes.com | Higher overall yield, greater flexibility, easier purification of intermediates. chemistnotes.comwikipedia.org |

Development of Novel Synthetic Algorithms for Polycyclic Acylphloroglucinol Scaffolds

The pursuit of this compound and other structurally related PPAPs has spurred the development of novel synthetic methods and algorithms for constructing the characteristic polycyclic acylphloroglucinol scaffold. researchgate.netnih.gov These innovative approaches aim to improve efficiency, stereocontrol, and access to structural diversity. nih.gov

One notable strategy involves a tandem Michael-addition–Knoevenagel condensation to rapidly assemble the cyclohexenone precursor to the bicyclic core. acs.org Another key development is the use of gold(I)-catalyzed carbocyclization of cyclic enol ethers, which provides a scalable route to densely substituted PPAP scaffolds suitable for late-stage functionalization. capes.gov.br Formic acid-mediated rearrangements of dearomatized acylphloroglucinols have also been explored to generate a diverse range of synthetic acylphloroglucinol scaffolds. nih.gov Furthermore, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol (B89426) condensation has been shown to be an effective method for creating the bicyclo[3.3.1]nonan-9-one core present in several phloroglucinol natural products, including the guttiferones. rsc.org These advancements not only facilitate the synthesis of the natural products themselves but also open avenues for the creation of novel analogs with potentially improved biological properties. nih.gov

Semi-Synthesis and Structural Modification of this compound

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs of this compound. griffith.edu.aunih.gov This approach leverages the readily available natural product as a starting material, bypassing the often lengthy and challenging total synthesis. griffith.edu.au The primary goal of these modifications is often to explore structure-activity relationships (SAR) and to develop derivatives with enhanced potency, selectivity, or improved physicochemical properties. griffith.edu.aunih.gov

A common strategy for the semi-synthesis of this compound derivatives involves the modification of the catechol ring. nih.gov This has led to the preparation of a variety of ester and ether derivatives. nih.gov For example, propargyl and isopropyl groups have been introduced at the 14-O position. ontosight.aiontosight.ai Another approach has been the formation of dioxolane derivatives from the catechol moiety, which has been shown to improve the pharmacological profile of some analogs. ontosight.ainih.gov The development of a photoalkylative fluorogenic probe of Guttiferone A, involving esterification with a 7-azidocoumarin motif, highlights the utility of semi-synthesis in creating tools for biological studies. mdpi.comnih.gov These semi-synthetic efforts have demonstrated that modifications to the catechol group can be a valuable strategy for modulating the biological activity and toxicity of this compound. nih.gov

Derivatization Techniques for Scaffold Diversification (e.g., ester and ether derivatives)

The semisynthesis of this compound derivatives has been a key strategy for diversifying its structure and modulating its biological activity. nih.gov A primary focus of these efforts has been the modification of the catechol moiety and the phloroglucinol ring. researchgate.net

One common derivatization technique involves the formation of ester and ether derivatives . nih.gov For instance, a collection of twenty derivatives was synthesized through catechol pharmacomodulation, leading to various ester and ether analogs. nih.gov These modifications can alter the compound's physicochemical properties, such as solubility and stability, and influence its interaction with biological targets. ontosight.ai An example is the synthesis of 14-O-2-ethyl-1,3-dioxolane-guttiferone A, where the introduction of a 2-ethyl-1,3-dioxolane (B3050401) group at the 14-O position is intended to improve its pharmacological profile. ontosight.ai

Another approach to scaffold diversification is through biotransformation . Studies have shown that endophytic fungi isolated from Symphonia globulifera, the plant source of this compound, can catalyze xanthone (B1684191) cyclization, resulting in the formation of regioisomeric oxyguttiferones. researchgate.net This biocatalytic method offers a novel route to producing analogs that may be difficult to access through traditional chemical synthesis. researchgate.netresearchgate.net

Furthermore, derivatization has been employed to create probes for biological studies. For example, a photoalkylative fluorogenic probe was developed by esterifying the catechol subunit of this compound with a 7-azidocoumarin (AZC) label. nih.gov This allows for live-cell imaging and proteome labeling to identify the molecular targets of the compound. nih.gov

The following table summarizes some of the derivatization techniques applied to the this compound scaffold:

| Derivatization Technique | Moiety Modified | Resulting Derivatives | Purpose |

| Esterification | Catechol | Ester derivatives | Scaffold diversification, SAR studies |

| Etherification | Catechol | Ether derivatives | Scaffold diversification, SAR studies |

| Dioxolane formation | Catechol (14-O position) | 14-O-2-ethyl-1,3-dioxolane-guttiferone A | Enhance pharmacological profile |

| Biotransformation (Xanthone cyclization) | Catechol and phloroglucinol ring | Oxyguttiferones | Generate novel analogs |

| Esterification with a photo-label | Catechol | 7-azidocoumarin (AZC) labeled probe | Target identification |

Exploration of Structure-Activity Relationships (SAR) through Analog Generation

The generation of this compound analogs has been instrumental in elucidating its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

Studies have shown that modifications to the catechol subunit can significantly impact the compound's activity. For example, the synthesis and evaluation of a series of ester and ether derivatives revealed that certain modifications could maintain or even enhance the antiparasitic activity of the parent compound while potentially reducing its toxicity. nih.gov Preliminary SAR studies on the catechol moiety indicated that mono- or bis-esterification, even with bulky groups, could preserve the antiplasmodial activity. nih.gov

The isoprenyl side chains and hydroxyl groups are also critical for the biological activity of related polyisoprenylated benzophenones. The prenyl groups are thought to enhance membrane interactions, while the hydroxyl groups can participate in hydrogen bonding with target proteins. Although not directly about this compound, these findings in similar structures provide valuable insights for its SAR.

The table below presents findings from SAR studies on this compound and its analogs:

| Modification | Observation | Implication for SAR | Reference |

| Esterification/Etherification of Catechol | Potent antiparasitic activity observed in some derivatives. nih.gov | The catechol moiety is a key pharmacophore that can be modified to tune activity. nih.gov | nih.gov |

| Mono- or bis-esterification of Catechol | Maintained antiplasmodial activity. nih.gov | The catechol hydroxyls are not strictly required for antiplasmodial action and can be derivatized. nih.gov | nih.gov |

| Isoprenyl Side Chains (in related compounds) | Enhance membrane interaction and solubility. | Important for reaching intracellular targets. | |

| Hydroxyl Groups (in related compounds) | Facilitate hydrogen bonding with target proteins. | Crucial for target binding and biological activity. |

Pharmacomodulation Strategies (e.g., catechol modifications)

Pharmacomodulation, the strategic chemical modification of a bioactive compound to improve its therapeutic properties, has been a key focus in the development of this compound analogs. A primary strategy has been the modification of the catechol ring. researchgate.netnih.gov

The rationale behind catechol modifications is often to reduce the toxicity of the natural product while preserving or enhancing its desired biological activity. researchgate.netnih.gov For instance, the evaluation of guttiferone A derivatives against VERO cells demonstrated that catechol modulations could be an effective tool to decrease cytotoxicity. nih.gov The catechol group itself is known to be a chelating agent, which could contribute to its biological effects. soton.ac.uk

One specific pharmacomodulation strategy involves the synthesis of ester and ether derivatives at the catechol position. A study reported the semisynthesis of twenty such derivatives, which were then evaluated for their antiparasitic activities against Plasmodium falciparum, Trypanosoma brucei, and Leishmania donovani. nih.gov Several of these compounds exhibited potent activity in the low micromolar range. nih.gov

Another innovative approach is the use of biotransformation to modify the catechol moiety. Yeast-mediated oxidative intramolecular cyclization has been used to synthesize xanthone analogs from this compound. researchgate.net These cyclized compounds represent a novel class of derivatives with potentially altered biological profiles. researchgate.net

The following table highlights key pharmacomodulation strategies involving the catechol group of this compound:

| Pharmacomodulation Strategy | Example | Outcome |

| Esterification of Catechol | Synthesis of a collection of ester derivatives | Reduced toxicity while maintaining antiparasitic activity in some analogs. nih.gov |

| Etherification of Catechol | Synthesis of various ether derivatives | Exploration of SAR and potential for improved therapeutic index. nih.gov |

| Biotransformation (Yeast-mediated cyclization) | Formation of oxyguttiferones | Generation of novel xanthonic skeletons for further SAR studies. researchgate.netresearchgate.net |

Development of Novel Synthetic Methodologies Inspired by this compound Scaffold

The complex architecture of this compound, characterized by its bicyclo[3.3.1]nonane core, has not only made it a target for total synthesis but has also inspired the development of new synthetic methodologies. nih.govrsc.org The first total synthesis of (±)-guttiferone A was achieved in 10 steps, highlighting the synthetic challenge of controlling the four adjacent stereocenters within the central cyclohexanone (B45756) motif. researchgate.net

The challenges associated with the synthesis of the bicyclo[3.3.1]nonane core have led to the exploration of various synthetic strategies. These can be broadly categorized into intramolecular carbon-carbon bond formations, intramolecular carbon-heteroatom bond formations, and ring-opening/ring-expansion reactions. rsc.org For instance, Effenberger-type cyclization, involving the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, has been investigated as a route to this bicyclic system. rsc.org

Furthermore, the pursuit of this compound and its analogs has spurred the development of methods for diastereoselective synthesis to control the stereochemistry of the molecule. researchgate.net A 13-step synthesis of guttiferone A and its epimer, epi-guttiferone A, achieved full stereochemical control through conformational control and a separation of framework-decorating from framework-constructing operations. nih.gov

The unique biological activities of this compound have also driven the development of synthetic methods to produce analogs for further biological evaluation. The synthesis of potent synthetic analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 is a notable example of how the natural product scaffold has inspired the creation of new therapeutic agents. nih.gov

Molecular and Cellular Pharmacological Research of + Guttiferone a

Elucidation of Molecular Targets and Binding Mechanisms

Protein-Ligand Interaction Profiling (e.g., SIRT1 modulation, HSPA8 binding)

(+)-Guttiferone A has been the subject of research to identify its direct molecular interactors within the cell. Studies have revealed its ability to modulate the activity of Sirtuin 1 (SIRT1), a class III histone deacetylase. The interaction is complex, with this compound demonstrating the ability to either inhibit or enhance SIRT1's catalytic activity. researchgate.netnih.govacs.org This dual activity is dependent on factors such as the concentration of the protein and the presence of detergents in in vitro assays. researchgate.netnih.govacs.org Further investigation using NMR spectroscopy has shown that the aggregation state of this compound is a critical determinant of its interaction with the SIRT1 enzyme. researchgate.netnih.govacs.org

In addition to SIRT1, computational modeling studies have suggested a potential interaction between guttiferone derivatives and the chaperone protein HSPA8 (Heat Shock Protein Family A Member 8). researchgate.netkib.ac.cnnih.gov Molecular models of guttiferone K, a closely related compound, bound to HSPA8 have provided a structural basis for this binding capacity, suggesting a common recognition mechanism for this class of compounds. researchgate.netkib.ac.cnnih.gov

Enzyme Kinetic Modulation and Inhibition Studies (e.g., p300 HAT inhibition, COX inhibition, transferase enzymes)

This compound has been identified as an inhibitor of several key enzymes. It demonstrates inhibitory activity against the p300 histone acetyltransferase (HAT). oatext.comnih.govresearchgate.net In in vitro and in-cell assays, this compound was found to bind to the p300/CBP protein and inhibit its HAT activity. nih.govresearchgate.net This inhibition of p300/CBP, an enzyme crucial for various cellular processes, highlights a significant aspect of its molecular mechanism. oatext.comnih.govresearchgate.net

The compound also exhibits inhibitory effects on cyclooxygenase (COX) enzymes. nih.govresearchgate.netresearchgate.net Studies on liposome-encapsulated guttiferone E, a related compound, showed a significant reduction in the activity of both COX-1 and COX-2 in a concentration-dependent manner. nih.govresearchgate.net

Furthermore, this compound has been shown to be a potent inhibitor of transferase enzymes, specifically glutathione (B108866) transferase. surrey.ac.uk Computational studies have also suggested that this compound can effectively interact with transferase enzymes like caffeic acid O-methyltransferase. nih.gov

Receptor Binding and Allosteric Regulation

Research into the receptor binding profile of guttiferones has identified interactions with nuclear receptors. A related compound, guttiferone I, was discovered as a ligand for the Liver X receptors (LXRα and LXRβ), with an IC50 value of 3.4 μM in a LXRα-SPA binding assay. nih.gov While direct receptor binding studies for this compound are not as extensively detailed, the activity of its analogues suggests a potential for interaction with nuclear receptors. The concept of allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is relevant to the action of some compounds on their protein targets. nih.govresearchgate.net The dual modulatory effect of this compound on SIRT1, for instance, could hint at a complex regulatory mechanism, potentially involving allosteric sites. researchgate.netnih.govacs.org

Intracellular Signaling Pathway Perturbations by this compound

Mechanisms of Apoptosis Induction in Cellular Models (e.g., mitochondrial-dependent pathway)

This compound has been shown to induce apoptosis in various cancer cell lines through the mitochondrial-dependent pathway. jbuon.com Treatment of MCF-7 breast cancer cells with this compound led to a dose-dependent increase in apoptosis. jbuon.com This was accompanied by a significant increase in the production of reactive oxygen species (ROS) and a substantial reduction in the mitochondrial membrane potential (MMP). jbuon.com A key indicator of the mitochondrial pathway, the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), was observed to increase following treatment with this compound. jbuon.com

Similarly, studies on related guttiferones, such as guttiferone BL, have reinforced the role of the mitochondrial pathway in apoptosis induction. Guttiferone BL treatment in PA-1 ovarian cancer cells resulted in an upregulation of pro-apoptotic proteins including caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. carta-evidence.orgnih.govnih.gov

Cell Cycle Progression Arrest and Regulation (e.g., G0/G1 phase accumulation, G2/M phase decrease, CDKN1A, cyclin E, cyclin D1 modulation)

This compound and its derivatives have been demonstrated to interfere with the cell cycle progression in cancer cells, primarily by inducing arrest at the G0/G1 phase. nih.govmdpi.com Studies on a triazole derivative of guttiferone-A showed an accumulation of cells in the G0/G1 phase, which was associated with the downregulation of cyclin E. researchgate.net In some cell lines, a reduction in cyclin D1 expression was also observed. researchgate.net

Research on guttiferone K, another related compound, revealed that it induces G0/G1 cell cycle arrest in HT-29 human colon cancer cells. researchgate.netiiarjournals.org This arrest was linked to the downregulation of cyclin D1 and the upregulation of p21Waf1/Cip1 (also known as CDKN1A). researchgate.net Similarly, a novel derivative of guttiferone E was found to arrest the cell cycle at the G0/G1 phase in HEL cells by reducing the expression of cyclin D1. nih.gov This body of evidence indicates that a common mechanism of action for guttiferones involves the modulation of key regulatory proteins of the G1 phase of the cell cycle, leading to a halt in cell proliferation.

Autophagy Modulation and Cellular Homeostasis

This compound, a member of the guttiferone family of polyisoprenylated benzophenones, has been implicated in the modulation of autophagy, a critical cellular process for maintaining homeostasis. nih.govnih.govuab.cat Autophagy is a catabolic mechanism by which cells degrade and recycle unnecessary or dysfunctional components, thereby ensuring cellular health and survival under various stress conditions. nih.govnih.govmdpi.comresearchgate.net

Research on related compounds, such as Guttiferone K, provides insights into the potential mechanisms of this compound. Guttiferone K has been shown to induce autophagy in cancer cells, sensitizing them to cell death under nutrient stress. nih.govsoton.ac.uk This process is often linked to the inhibition of the Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation. nih.govsoton.ac.uk The inhibition of this pathway is known to stimulate autophagy. soton.ac.uk By promoting the degradation of cellular components, autophagy can help restore metabolic balance and eliminate damaged organelles, which is crucial for preventing the accumulation of toxic products and maintaining genomic stability. nih.govmdpi.com

The role of autophagy in cancer is complex, acting as both a tumor suppressor in the early stages and a promoter of survival in established tumors. nih.govresearchgate.net The ability of guttiferones to modulate this pathway highlights their potential as therapeutic agents that can influence cellular fate and response to stress.

Anti-inflammatory Signaling Pathway Intervention (e.g., TLR/IRAK-1, NF-κB, Akt/mTOR inhibition)

This compound and its analogs exhibit significant anti-inflammatory properties through the intervention of key signaling pathways. A prominent mechanism is the inhibition of the Toll-like receptor (TLR) signaling pathway. Specifically, Guttiferone K has been found to target the TLR/IRAK-1 pathway, leading to the suppression of downstream signaling cascades. nih.govresearchgate.net

This inhibition ultimately affects the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.netnih.gov By preventing the activation of NF-κB, guttiferones can effectively reduce the production of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net

Angiogenesis Inhibition Mechanisms in Preclinical Models

While direct studies on this compound's anti-angiogenic mechanisms are limited, research on related compounds like garcinol (B8244382) and other benzophenone (B1666685) analogs provides strong indications of this potential. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Studies on garcinol have demonstrated its ability to inhibit angiogenesis in various cancer models. semanticscholar.org This inhibition is often attributed to the downregulation of key signaling pathways involved in neovessel formation, such as the NF-κB pathway. semanticscholar.org A triazole derivative of guttiferone-A has been shown to significantly suppress neovessel formation in in vivo models, including the chorioallantoic membrane (CAM) assay and tumor-induced mice peritoneum models, which correlated with tumor inhibition. researchgate.net These findings suggest that guttiferones likely interfere with the signaling cascades that promote the proliferation and migration of endothelial cells, which are essential steps in angiogenesis.

Oxidative Stress Response and Antioxidant Defense Modulation

This compound has demonstrated a strong capacity to modulate oxidative stress responses and bolster antioxidant defenses. researchgate.netnih.gov Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govanygenes.com This imbalance can lead to cellular damage and is implicated in a variety of diseases. anygenes.com

Research has shown that this compound offers significant protection against iron-induced neuronal cell damage. researchgate.netnih.gov It achieves this by inhibiting iron-induced lipid peroxidation and the oxidative degradation of deoxyribose. nih.gov The compound's mechanism involves the formation of a more stable complex with Fe(3+), which prevents its participation in harmful Fenton-Haber Weiss-type reactions that generate highly reactive radicals. researchgate.netnih.gov

Furthermore, this compound can accelerate the autoxidation of Fe(2+), further reducing its capacity to generate oxidative damage. nih.gov This dual action of chelating iron and promoting its less reactive state highlights the potent antioxidant properties of this compound. The antioxidant defense system of cells includes enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and non-enzymatic antioxidants. anygenes.comfrontiersin.org By mitigating the initial triggers of oxidative stress, this compound helps preserve the integrity of these defense mechanisms.

Preclinical Efficacy Assessment in Disease Models

Antineoplastic Activity in In Vitro and In Vivo Cancer Models (e.g., HepG2, melanoma, colorectal, tongue carcinogenesis)

This compound and its related compounds have shown significant antineoplastic activity in a variety of preclinical cancer models.

Hepatocellular Carcinoma (HepG2): this compound has demonstrated cytotoxic, growth-inhibitory, and apoptosis-inducing effects on hepatic carcinoma (HepG2) cells. iiarjournals.orgresearchgate.net A triazole derivative of guttiferone-A was found to inhibit the proliferation of HepG2 cells by modulating the MAPK/ERK signaling pathway and the expression of G1/S transition regulators. researchgate.net

Melanoma: Guttiferone E, a closely related compound, has shown antineoplastic activity against both human (A-375) and murine (B16-F10) melanoma cells. nih.gov It significantly reduced cell viability and proliferation, with IC50 values of 9.0 µM for A-375 and 6.6 µM for B16-F10 cells. nih.gov The treatment led to an increase in the G0/G1 phase cell population and induced apoptosis. nih.gov Furthermore, Guttiferone E inhibited the migration of melanoma cells. nih.gov

Colorectal and Tongue Carcinogenesis: In vivo studies have indicated that this compound has preventative effects in mouse models of both colorectal and tongue carcinogenesis. iiarjournals.orgresearchgate.net Propolis extracts, which can contain guttiferones, have also shown anticancer activity against tongue cancer cells while being less cytotoxic to normal gingival fibroblasts. researchgate.net

Other Cancers: The broader family of guttiferones has shown efficacy in other cancer models as well. Guttiferone K has been found to inhibit the motility and metastasis of hepatocellular carcinoma cells. researchgate.net Guttiferone E, in combination with carboplatin, has shown promise against osimertinib-resistant lung cancer. iiarjournals.orgnih.gov

Table 1: In Vitro Antineoplastic Activity of Guttiferones

| Compound | Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound | HepG2 | Hepatocellular Carcinoma | Cytotoxic, growth-inhibitory, apoptosis-inducing. | iiarjournals.orgresearchgate.net |

| Triazole derivative of guttiferone-A | HepG2 | Hepatocellular Carcinoma | Inhibits proliferation via MAPK/ERK pathway modulation. | researchgate.net |

| Guttiferone E | A-375 | Human Melanoma | Reduced cell viability (IC50: 9.0 µM), induced apoptosis. | nih.gov |

| Guttiferone E | B16-F10 | Murine Melanoma | Reduced cell viability (IC50: 6.6 µM), inhibited migration. | nih.gov |

| Guttiferone K | HCT 116, HT 29, SW-480 | Human Colon Cancer | Cytotoxic activity. | researchgate.net |

| Guttiferone E | H1975 | Lung Cancer (Osimertinib-resistant) | Cytotoxic (IC50: 2.56 µM in 2D, 11.25 µM in 3D). | iiarjournals.orgnih.gov |

Table 2: In Vivo Antineoplastic Activity of Guttiferones

| Compound | Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Mouse model | Colorectal Carcinogenesis | Preventative effects. | iiarjournals.orgresearchgate.net |

| This compound | Mouse model | Tongue Carcinogenesis | Preventative effects. | iiarjournals.orgresearchgate.net |

| Guttiferone E | BALB/c athymic nude mice | Lung Cancer (H1975 xenografts) | Significantly reduced tumor volume. | iiarjournals.orgnih.gov |

| Guttiferone K | BALB/c nude mice | Hepatocellular Carcinoma | Reduction in metastasized nodules in the lungs. | researchgate.net |

| Garcinol | HNSCC xenograft mice | Head and Neck Squamous Cell Carcinoma | Inhibited tumor growth. | semanticscholar.org |

Anti-inflammatory Efficacy in Experimental Animal Models

The anti-inflammatory properties of guttiferones observed in cellular models translate to efficacy in experimental animal models of inflammation. While specific in vivo studies focusing solely on this compound are not extensively detailed in the provided context, the mechanisms elucidated for related compounds strongly suggest its potential.

Animal models are crucial for evaluating the therapeutic potential of anti-inflammatory agents in a systemic context. futurehealthjournal.comijpras.com These models can be induced by various phlogistic agents like carrageenan or through immunological challenges to mimic human inflammatory diseases such as arthritis. futurehealthjournal.comijpras.com

The established anti-inflammatory mechanisms of guttiferones, such as the inhibition of the TLR/NF-κB and Akt/mTOR signaling pathways and the subsequent reduction in pro-inflammatory cytokine production, are highly relevant to the pathologies studied in these animal models. nih.govresearchgate.net For instance, the inhibition of TNF-α and IL-1β is a key therapeutic strategy in models of rheumatoid arthritis. futurehealthjournal.com The ability of Guttiferone K to significantly reduce the production of these cytokines in macrophages suggests it would be effective in such models. nih.govresearchgate.net

Furthermore, some animal studies on dietary restrictions, which can influence inflammatory pathways, have shown anti-tumor effects partly through the downregulation of the NF-κB signaling pathway, a primary target of guttiferones. hogrefe.com

Advanced Analytical and Computational Studies in + Guttiferone a Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Synthetic Intermediates

The structural elucidation of (+)-Guttiferone A and its related metabolites relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the complex polycyclic structure of these natural products. researchgate.net For instance, the complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming the identity of this compound isolated from natural sources like Garcinia species. plos.orgresearchgate.net

A noteworthy application of NMR in this compound research is the investigation of its aggregation state in solution. Studies have demonstrated that the aggregation state of this compound can significantly influence its interaction with biological targets, such as the enzyme Silent Information Regulator 1 (SIRT1). researchgate.netacs.orgnih.gov NMR data has been instrumental in showing that this natural product can form aggregates, and this self-assembly is a critical factor in its observed biological activity. acs.orgnih.gov This highlights the power of NMR not just in static structural determination but also in understanding the dynamic behavior of molecules in a biologically relevant context.

Furthermore, NMR spectroscopy, in conjunction with mass spectrometry, is indispensable for characterizing synthetic intermediates and derivatives of this compound. researchgate.netiiarjournals.orgacs.org The keto-enol tautomerism exhibited by this compound, a key feature of its chemical reactivity, has also been studied using NMR techniques, providing insights into its structural dynamics. mdpi.com

Chromatographic and Mass Spectrometric Methodologies for Quantification and Purity Assessment in Complex Matrices

The isolation, quantification, and purity assessment of this compound from complex natural extracts are predominantly achieved through a combination of chromatographic and mass spectrometric methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these purposes. researchgate.netresearchgate.net

Several HPLC methods have been developed for the analysis of this compound in various plant materials. soton.ac.uk For example, HPLC has been used to quantify this compound in extracts from the seeds and fruit pericarp of Garcinia brasiliensis. researchgate.nettandfonline.com The purity of isolated this compound is also routinely confirmed by HPLC analysis, with purities often exceeding 97%. plos.orgresearchgate.netplos.org

For preparative scale isolation of this compound, centrifugal partition chromatography (CPC) has proven to be a highly effective and scalable technique. scispace.comresearchgate.netthieme-connect.comthieme-connect.com A notable application of CPC involved the use of a two-phase solvent system of cyclohexane/ethyl acetate (B1210297)/methanol (B129727)/water to isolate this compound from various parts of Symphonia globulifera. scispace.comresearchgate.netthieme-connect.com This method offers a fast and reliable way to obtain large quantities of the pure compound, which is essential for detailed biological and structure-activity relationship studies. scispace.comresearchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used in conjunction with chromatography to confirm the molecular formula and aid in the structural elucidation of this compound and its derivatives. researchgate.netiiarjournals.orgacs.org Techniques like electrospray ionization (ESI) are commonly employed. researchgate.net

The following table summarizes some of the chromatographic conditions used for the analysis of this compound:

| Technique | Matrix | Mobile Phase/Solvent System | Detection | Reference |

| HPLC | Garcinia gardneriana seed extract | Acetonitrile-distilled water-H₃PO₄ (4:1:0.025 v/v) | UV (254 nm) | soton.ac.uk |

| HPLC | Garcinia brasiliensis seeds and pericarp | Methanol–acetic acid (pH 3.84; 0.001M) (40:60 v/v) | UV (254 nm) | soton.ac.uk |

| Centrifugal Partition Chromatography (CPC) | Symphonia globulifera extracts | Cyclohexane/ethyl acetate/methanol/water (20:1:20:1, v/v/v/v) | Not specified | scispace.comresearchgate.netthieme-connect.com |

| HPLC-DAD | Garcinia achachairu | Not specified | Diode-Array Detection | plos.org |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

The precise three-dimensional arrangement of atoms in this compound has been unequivocally determined through single-crystal X-ray diffraction analysis. researchgate.netscielo.brscielo.br This technique provides detailed information about the molecule's stereochemistry and keto-enol tautomerism. scielo.brscielo.br The crystal structure of this compound, isolated from Garcinia brasiliensis seeds, has been described and compared to analogous natural benzophenones like clusianone and epiclusianone. scielo.brscielo.br

X-ray diffraction has also been developed as a rapid, non-destructive method for the direct detection of this compound in crude plant extracts. researchgate.netnih.gov Powder X-ray diffraction (PXRD) profiles of extracts can be compared with the known single-crystal diffraction data of pure this compound for unambiguous identification. researchgate.netnih.gov This approach has been successfully applied to detect this compound in extracts of Garcinia brasiliensis. researchgate.netnih.gov

While X-ray crystallography has been pivotal for elucidating the structure of this compound itself, there is currently no specific information available in the provided search results regarding the use of cryo-electron microscopy (cryo-EM) in the study of this particular compound or its complexes. Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes, and its future application in studying the interactions of this compound with its biological targets could provide significant insights.

The following table outlines the crystallographic data for this compound:

| Compound | Formula | Crystal System | Space Group | Reference |

| This compound | C₃₈H₅₀O₆ | Orthorhombic | P2₁2₁2₁ | scielo.brscielo.br |

Computational Chemistry and Molecular Modeling for Research and Design

Molecular Docking for Ligand-Target Prediction (e.g., P-gp interaction, transferase enzymes, STAT1)

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of this compound and related compounds with various biological targets. These in silico studies provide valuable insights into potential mechanisms of action and guide further experimental investigations.

P-glycoprotein (P-gp) Interaction: Molecular docking simulations have been employed to understand the interaction of guttiferones with the drug transporter P-glycoprotein (P-gp). For instance, studies on guttiferone K, a related compound, have shown that it can bind to the ATP-binding site of the nucleotide-binding domain 1 (NBD1) of P-gp. japsonline.combibliomed.org This suggests a possible mechanism for the observed inhibition of P-gp function, which could have implications for drug-herb interactions. japsonline.com

Transferase Enzymes: Computational studies suggest that this compound can effectively interact with transferase enzymes. nih.gov Specifically, docking studies have indicated a potential interaction with caffeic acid O-methyltransferase from Sorghum bicolor, suggesting a possible mechanism for its observed phytotoxic activity. nih.gov

STAT1: The transcription factor STAT1 has been identified as a potential target for this compound and other polyisoprenylated benzophenones. aimspress.comaimspress.comnih.govacs.org Molecular docking studies have shown that guttiferones can bind to the STAT1 protein with appreciable affinity. aimspress.comnih.gov For example, this compound was found to interact with several amino acid residues of STAT1 (PDB: 1YVL), including TYR A:203, TYR A:289, TYR A:287, HIS A:291, GLU A:290, and LYS A:200, with a minimum binding affinity of -7.1 kcal/mol. aimspress.com This interaction is thought to inhibit the nuclear transfer and DNA binding of STAT1, thereby modulating cytokine signaling. nih.gov

The table below summarizes some of the molecular docking findings for guttiferones:

| Ligand | Target Protein | Predicted Binding Site/Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Guttiferone K | P-glycoprotein (NBD1) | ATP-binding site | More favorable than verapamil | japsonline.com |

| This compound | Caffeic acid O-methyltransferase (S. bicolor) | Not specified | Not specified | nih.gov |

| This compound | STAT1 (1YVL) | TYR A:203, TYR A:289, TYR A:287, HIS A:291, GLU A:290, LYS A:200 | -7.1 | aimspress.com |

| Garcinol (B8244382), Guttiferone K, Guttiferone M | STAT1 | Not specified | K_D in micromolar range (from SPR) | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

While the search results indicate the importance of establishing structure-activity relationships for guttiferones, particularly for designing new derivatives with enhanced activity, there is no specific mention of the development or application of Quantitative Structure-Activity Relationship (QSAR) models for this compound. researchgate.net QSAR studies would be a logical next step in systematically exploring the chemical space around the this compound scaffold to optimize its biological activities.

De Novo Design of Novel this compound Analogs

The inherent biological activities of this compound, while significant, are often accompanied by challenges such as cytotoxicity, which can limit its therapeutic potential. researchgate.net This has spurred research into the rational design and semi-synthesis of novel analogs to enhance potency, selectivity, and other pharmacologically relevant properties. researchgate.netrsc.org Rather than relying solely on isolation from natural sources, which can be resource-intensive, scientists are utilizing the this compound scaffold to generate libraries of new compounds. rsc.org This approach allows for systematic structure-activity relationship (SAR) studies to identify key structural motifs responsible for biological effects. researchgate.net

A prominent strategy involves the targeted modification of the catechol moiety of the molecule. researchgate.net For instance, a study in 2013 reported the synthesis of 20 ester and ether derivatives of guttiferone A to probe the pharmacomodulation of this part of the structure. researchgate.net These efforts are aimed at optimizing the compound for specific therapeutic applications, such as developing new antiparasitic agents with a high selective index and low cytotoxicity to host cells. researchgate.net

More recent research has focused on creating "third-generation" derivatives designed to improve bioactivity and selectivity against parasites like Plasmodium falciparum and Trypanosoma brucei. nih.gov Following an optimized synthetic route, researchers prepared dioxolane derivatives of 3,16-oxyguttiferone A. nih.gov The biological evaluation of these new analogs demonstrated that targeted structural changes, specifically the introduction of a monodioxolane group, can significantly improve the pharmacological profile compared to the parent compound. nih.gov

Table 1: Biological Activity of Designed this compound Analogs

| Compound Name | Structural Modification | Target Organism | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 14-monodioxolane-3,16-oxyguttiferone A | Monodioxolane substitution at position 14 | Trypanosoma brucei brucei | 457.1 | nih.gov |

| 14-monodioxolane-3,16-oxyguttiferone A | Monodioxolane substitution at position 14 | Plasmodium falciparum | 57.1 | nih.gov |

| 13,14-bisdioxolane-3,16-oxyguttiferone A | Bisdioxolane substitution at positions 13 and 14 | Trypanosoma brucei | 143.8 | nih.gov |

High-Throughput Screening and Computational Modeling for Biological Activity Prediction

Advanced technologies are integral to modern drug discovery involving natural products like this compound and its derivatives. ontosight.ai High-throughput screening (HTS) and computational modeling are key methodologies used to predict and validate the biological activities of these complex molecules. ontosight.ai

High-Throughput Screening (HTS)

This compound has been assessed in numerous biological screens, revealing a wide range of activities, including antibacterial, anti-HIV, trypanocidal, antimalarial, and leishmanicidal effects. researchgate.net HTS allows for the rapid evaluation of large libraries of compounds, such as the derivatives generated from the this compound scaffold, against various biological targets. rsc.orgmdpi.com For example, HTS of microbial natural products has been employed to discover new compounds active against Plasmodium falciparum. mdpi.com However, HTS is not without its challenges. In the context of certain enzyme assays, such as those for Silent Information Regulator 1 (SIRT1), the tendency of this compound to form aggregates can lead to false-positive results in widely used fluorescence-based assays, necessitating the use of more reliable, lower-throughput methods for confirmation. researchgate.net

Computational Modeling

Computational modeling plays a crucial role in predicting the biological activity and pharmacokinetic properties of this compound analogs, guiding synthetic efforts and helping to elucidate mechanisms of action. mdpi.comjapsonline.com Molecular docking is a frequently used technique to investigate the interactions between guttiferone derivatives and protein targets. mdpi.com For instance, docking studies have been performed to analyze the binding of polyprenylated benzophenones to targets such as the alpha-estrogen receptor (3ERT) and P. falciparum lactate (B86563) dehydrogenase (1CET). mdpi.com

In other studies, computational tools have been used to predict whether guttiferone analogs would behave as substrates or inhibitors of key proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance. japsonline.com Programs such as SwissADME and admetSAR have predicted that compounds like Guttiferone K are likely both substrates and inhibitors of P-gp. japsonline.com These in silico predictions are then used to guide in vitro experiments, such as calcein-AM uptake assays in Caco-2 cells, to validate the computational findings. japsonline.com Furthermore, advanced computational methods combining quantum mechanics with NMR analysis (QM/NMR) have been used to definitively establish the complex structures of related guttiferone compounds, which is essential for accurate structure-activity relationship studies. thieme-connect.com

Table 2: Computational Studies on Guttiferone Analogs

| Compound(s) | Computational Method | Protein Target/Property Studied | Key Finding/Prediction | Reference |

|---|---|---|---|---|

| Polyprenylated benzophenones | Molecular Docking | Alpha-estrogen receptor (3ERT), P. falciparum lactate dehydrogenase (1CET) | Predicted binding interactions with cancer and malaria-related protein targets. | mdpi.com |

| Guttiferone K, Oblongifolin C | ADMET Prediction (SwissADME, admetSAR) | P-glycoprotein (P-gp) | Predicted to be both substrates and inhibitors of P-gp. | japsonline.com |

| Guttiferone K, Oblongifolin C | Molecular Docking (AutoDock Suite) | P-glycoprotein (PDB: 4Q9H) | Investigated protein-ligand interactions with the nucleotide-binding domain of P-gp. | japsonline.com |

| Guttiferone J, iso-Guttiferone J | QM/NMR Calculations, Molecular Docking | Pregnane X receptor | Established correct tautomeric structures and predicted strong receptor activation. | thieme-connect.com |

Future Research Trajectories and Unresolved Questions for + Guttiferone a

Exploration of Undiscovered Biological Activities and Therapeutic Potential

(+)-Guttiferone A, a prominent member of the polyisoprenylated benzophenones, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antiparasitic, antiviral, and antimicrobial properties. researchgate.netnih.gov Despite these promising findings, the full therapeutic potential of this complex natural product remains largely untapped. Future research should prioritize the exploration of its efficacy against a broader range of diseases.

In silico studies have suggested that guttiferone-A has the potential to act as a multi-target agent, showing promising binding energies against various proteins. nrfhh.com This indicates that its therapeutic applications could extend beyond its currently known activities. For instance, while its anticancer properties have been investigated, particularly its ability to induce apoptosis and inhibit cancer cell proliferation, further studies are needed to explore its effectiveness against different types of cancer and to understand the underlying molecular mechanisms. ontosight.ai

The anti-inflammatory effects of guttiferones are well-documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and key signaling pathways like NF-κB. nih.gov However, the potential of this compound in treating specific chronic inflammatory diseases, autoimmune disorders, and neurodegenerative diseases remains an open area for investigation. researchgate.net Given that neuroinflammation is a key factor in many neurodegenerative conditions, the anti-inflammatory properties of this compound make it a compelling candidate for further study in this context.

Furthermore, its documented antimicrobial and antiparasitic activities warrant more in-depth investigation. researchgate.netnih.govnrfhh.com Identifying the specific spectrum of pathogens it is effective against and its mechanism of action could lead to the development of new treatments for infectious diseases, a critical need in an era of growing antimicrobial resistance. nih.govresearchgate.net

Strategies for Enhanced Biosynthesis and Sustainable Production

The natural abundance of this compound in plants, primarily from the Garcinia and Symphonia genera of the Clusiaceae family, is often low, posing a significant challenge for its large-scale production and clinical development. researchgate.netnih.gov Therefore, developing strategies for enhanced biosynthesis and sustainable production is a critical area of future research.

Metabolic engineering and synthetic biology offer promising avenues to address this challenge. nih.govfrontiersin.org By elucidating the complete biosynthetic pathway of this compound, researchers can identify and overcome rate-limiting steps. This knowledge can then be applied to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce the compound or its precursors in larger quantities. nih.govfrontiersin.org This approach has the potential to provide a more sustainable and cost-effective source of this compound compared to extraction from natural plant sources.

Plant tissue culture and hairy root culture techniques also represent viable strategies for the controlled and enhanced production of this compound. These methods allow for the optimization of growth conditions and the application of elicitors to stimulate the production of secondary metabolites. Further research into optimizing these culture systems could significantly increase the yield of this valuable compound.

A deeper understanding of the genetic regulation of the biosynthetic pathway is also crucial. Identifying and characterizing the key enzymes and transcription factors involved will enable targeted genetic modifications to enhance production. frontiersin.org

Development of Novel Highly Stereoselective and Cost-Effective Synthetic Routes

The complex, three-dimensional structure of this compound, characterized by a bicyclo[3.3.1]nonane core and multiple stereocenters, presents a formidable challenge for chemical synthesis. acs.orgrsc.org While total syntheses of guttiferone A and related compounds have been achieved, these routes are often lengthy and not economically viable for large-scale production. acs.orgrsc.orgnih.gov

Future research must focus on the development of novel, highly stereoselective, and cost-effective synthetic strategies. This includes the exploration of new catalytic methods and reaction cascades that can efficiently construct the core structure with precise control over stereochemistry. frontiersin.orgnih.gov For example, leveraging powerful transformations like the Hosomi-Sakurai allylation or tandem Michael addition/Claisen condensation reactions could streamline the synthesis. nih.govfrontiersin.org

The development of biomimetic synthetic approaches, which mimic the presumed biosynthetic pathway, could also lead to more efficient syntheses. acs.org By understanding how nature assembles this complex molecule, chemists can design more convergent and elegant synthetic routes.

Furthermore, the development of semisynthetic approaches, where a more readily available natural product precursor is chemically modified to produce this compound, could offer a more practical and cost-effective alternative to total synthesis. researchgate.netscribd.com This strategy has been explored for other complex natural products and holds promise for this compound.

Integration of Systems Biology and Omics Approaches in Mechanistic Studies

To fully understand the complex biological activities of this compound and to identify its molecular targets, the integration of systems biology and "omics" approaches is essential. nih.govnih.govtcmsp-e.com These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global and unbiased view of the cellular response to treatment with this compound.

By applying these omics approaches, researchers can identify the key signaling pathways and molecular networks that are modulated by the compound. nih.govfrontiersin.orgarxiv.org For example, proteomic studies have already been used to show that Guttiferone K, a related compound, can restore the expression of aberrantly reduced proteins in cancer cells. frontiersin.org Similar studies with this compound could reveal its specific targets and mechanisms of action in various disease models.

Integrating omics data with computational modeling and network pharmacology can help to build predictive models of this compound's activity and to identify potential biomarkers for its therapeutic efficacy. nih.govtcmsp-e.comarxiv.org This systems-level understanding will be crucial for optimizing its therapeutic use and for the rational design of second-generation analogs with improved properties.

These approaches can also aid in identifying potential off-target effects and understanding the mechanisms of resistance, which are critical considerations for drug development.

Addressing Challenges in Preclinical Translation and Bioavailability Enhancement

Despite its promising in vitro activities, the translation of this compound into clinical use is hampered by several challenges, most notably its poor aqueous solubility and low bioavailability. nih.govnih.govgoogle.com These properties can lead to low absorption and rapid clearance from the body, limiting its therapeutic efficacy in vivo.

Future research must focus on developing strategies to overcome these limitations. One promising approach is the use of drug delivery systems, such as liposomes, nanoparticles, and other nanoformulations. nih.govacs.org Encapsulating this compound in these carriers can improve its solubility, protect it from degradation, and enhance its delivery to target tissues. nih.govnih.gov For example, liposome-encapsulated Guttiferone E has shown enhanced cytotoxic effects against cancer cells. nih.gov

The development of prodrugs is another viable strategy. google.com By chemically modifying the this compound molecule to create a more water-soluble and stable prodrug, its pharmacokinetic profile can be significantly improved. This prodrug would then be converted to the active compound in the body.